Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate
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Overview
Description
Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate is a complex organic compound with the molecular formula C34H30N2O7 and a molecular weight of 578.627 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as ester, amide, and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with 3-(3-phenoxyphenyl)acryloyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-(ethoxycarbonyl)aniline to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: Similar structure but with a chlorophenyl group instead of a phenoxyphenyl group.
Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: Contains a dichlorophenyl group, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C34H30N2O7 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-ethoxycarbonylphenyl)carbamoyl]-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C34H30N2O7/c1-3-41-33(39)24-13-17-26(18-14-24)35-31(37)30(32(38)36-27-19-15-25(16-20-27)34(40)42-4-2)22-23-9-8-12-29(21-23)43-28-10-6-5-7-11-28/h5-22H,3-4H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
MIZNXKUUNGRWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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